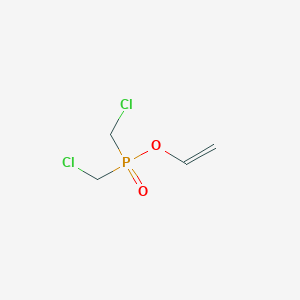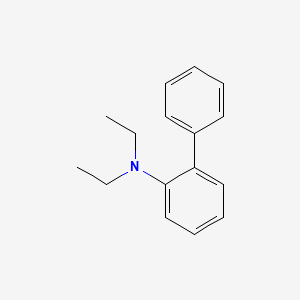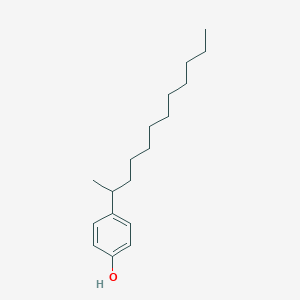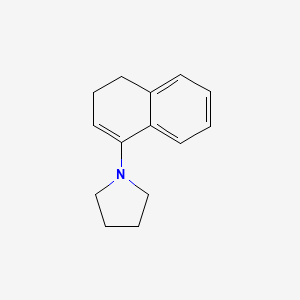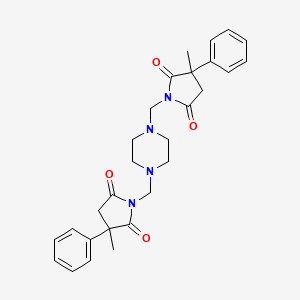
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sec-butylamino group and a thymyloxy group attached to a propanol backbone, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride involves several steps, typically starting with the preparation of the sec-butylamino and thymyloxy intermediates. The reaction conditions often include the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sec-butylamino or thymyloxy groups are replaced by other functional groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino group may facilitate binding to these targets, while the thymyloxy group could influence the compound’s overall activity and stability. The pathways involved in its action may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
sec-Butylamine: A primary amine with similar structural features but lacking the thymyloxy group.
Thymol derivatives: Compounds containing the thymyloxy group but with different amine functionalities. The uniqueness of this compound lies in its specific combination of these groups, which may confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Propiedades
Número CAS |
20041-33-2 |
|---|---|
Fórmula molecular |
C17H30ClNO2 |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
1-(butan-2-ylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-14(5)18-10-15(19)11-20-17-9-13(4)7-8-16(17)12(2)3;/h7-9,12,14-15,18-19H,6,10-11H2,1-5H3;1H |
Clave InChI |
ITGGKXFAEJNMJH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC(COC1=C(C=CC(=C1)C)C(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


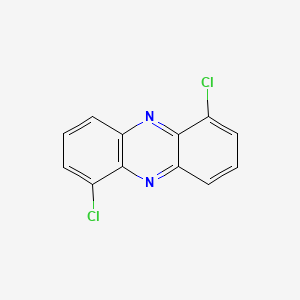
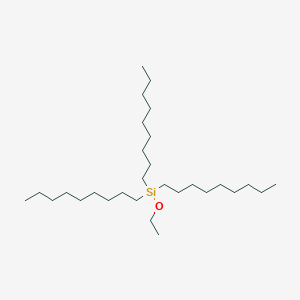


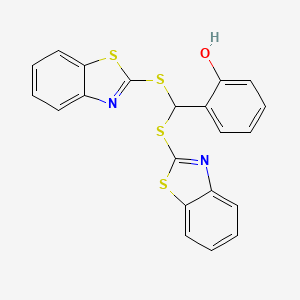
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
